molecular formula C28H16F2N4 B12815581 [1,1'-Biphenyl]-4-carbonitrile, 4'-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2'-difluoro-

[1,1'-Biphenyl]-4-carbonitrile, 4'-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2'-difluoro-

Cat. No.: B12815581
M. Wt: 446.4 g/mol
InChI Key: BDFNXUSPMNPWIU-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carbonitrile, 4’-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2’-difluoro- is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of biphenyl, triazine, and difluoro groups, which contribute to its distinct chemical behavior and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 4’-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2’-difluoro- typically involves multi-step organic reactions. One common method includes the reaction of 4,6-diphenyl-1,3,5-triazine with 4-bromo-1,1’-biphenyl-4-carbonitrile under specific conditions to introduce the difluoro groups. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and dimethylformamide, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are meticulously controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-carbonitrile, 4’-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2’-difluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology and Medicine

In biology and medicine, [1,1’-Biphenyl]-4-carbonitrile, 4’-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2’-difluoro- is studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications .

Industry

In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its stability and electronic properties make it suitable for these high-tech applications .

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-4-carbonitrile, 4’-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2’-difluoro- exerts its effects involves interactions with specific molecular targets. In electronic applications, it functions by facilitating charge transfer and recombination processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,1’-Biphenyl]-4-carbonitrile, 4’-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2’-difluoro- apart is its combination of biphenyl, triazine, and difluoro groups. This unique structure imparts distinct electronic and chemical properties, making it versatile for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C28H16F2N4

Molecular Weight

446.4 g/mol

IUPAC Name

4-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]-3-fluorobenzonitrile

InChI

InChI=1S/C28H16F2N4/c29-24-15-18(17-31)11-13-22(24)23-14-12-21(16-25(23)30)28-33-26(19-7-3-1-4-8-19)32-27(34-28)20-9-5-2-6-10-20/h1-16H

InChI Key

BDFNXUSPMNPWIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C=C3)C4=C(C=C(C=C4)C#N)F)F)C5=CC=CC=C5

Origin of Product

United States

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